3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with an α-haloketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles or tetrahydrothiazoles. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential as an anti-inflammatory and analgesic agent is being explored in preclinical studies.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but without the phenyl and methyl substituents.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
86869-45-6 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.2 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.